Clomacran phosphate
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Overview
Description
Clomacran phosphate is a compound known for its antipsychotic properties. It belongs to the dihydroacridine class and was developed in the 1970s by the pharmaceutical company Smith, Kline & French (now GlaxoSmithKline). It was marketed under the brand names Devryl and Olaxin and was primarily used to treat schizophrenia. it was withdrawn from the market in the UK in 1982 due to liver toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clomacran phosphate can be synthesized starting with 2-chloroacridone, which is reacted with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine to afford the tertiary carbinol. Dehydration by means of acid or simply heat gives the corresponding olefin. Catalytic reduction completes the synthesis of clomacran .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques such as Grignard reactions, dehydration, and catalytic reduction.
Chemical Reactions Analysis
Types of Reactions
Clomacran phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It is used as a model compound in studies of antipsychotic drugs.
Biology: It has been studied for its effects on neurotransmitter systems.
Medicine: It was used to treat schizophrenia and other psychotic disorders.
Mechanism of Action
Clomacran phosphate exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets dopamine receptors, which are involved in the regulation of mood and behavior. By blocking these receptors, this compound helps to alleviate symptoms of psychosis .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another antipsychotic drug that targets dopamine receptors.
Haloperidol: A potent antipsychotic used to treat schizophrenia.
Risperidone: A newer antipsychotic with a similar mechanism of action.
Uniqueness
Clomacran phosphate is unique in its chemical structure and its specific interaction with dopamine receptors. Unlike some other antipsychotics, it was found to have significant liver toxicity, which led to its withdrawal from the market .
Properties
CAS No. |
22199-46-8 |
---|---|
Molecular Formula |
C18H24ClN2O4P |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine;phosphoric acid |
InChI |
InChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
SKKDWRIEPIZVOR-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)[O-] |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O |
Related CAS |
5310-55-4 (Parent) |
Synonyms |
2-chloro-9-(3-dimethylaminopropyl)acridan clomacran clomacran phosphate clomacran phosphate (1:1) SK and F 14,336 SK and F 14336 SK and F-14336 SKF 14336 |
Origin of Product |
United States |
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